2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide
Description
2-Fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide (molecular formula: C₁₁H₁₀FNO₃S, molecular weight: 255.27) is a benzenesulfonamide derivative featuring a fluorine substituent at the 2-position of the benzene ring and a hydroxyethyl group linked to a furan-3-yl moiety . Its structure (Fig. 1) is characterized by the sulfonamide (-SO₂NH-) bridge connecting the fluorinated benzene ring to the hydroxyethyl-furan substituent.
Properties
IUPAC Name |
2-fluoro-N-[2-(furan-3-yl)-2-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO4S/c13-10-3-1-2-4-12(10)19(16,17)14-7-11(15)9-5-6-18-8-9/h1-6,8,11,14-15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHYFKNTZWCMCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)F)S(=O)(=O)NCC(C2=COC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide typically involves multiple steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the fluoro group: Fluorination can be achieved using reagents such as Selectfluor or other fluorinating agents.
Sulfonamide formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Hydroxyethylation: The hydroxyethyl group can be introduced via alkylation reactions using ethylene oxide or similar reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Industrial Applications: The compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamides with Heterocyclic Modifications
Triazolopyrimidine Derivatives
Compounds 8a and 8b () are [1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives with a 2-fluoro-6-(trifluoromethyl)benzenesulfonamide group. Unlike the target compound, these feature a fused triazolopyrimidine ring system instead of the hydroxyethyl-furan group.
- 8a : 5,7-Dimethoxy substitution on the triazolopyrimidine ring.
- 8b : 5,7-Dimethyl substitution.
Both exhibit herbicidal activity , suggesting that the triazolopyrimidine scaffold enhances agrochemical potency compared to the furan-hydroxyethyl group in the target compound .
Thiophene- and Furan-Containing Analogs
- 3-Chloro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide (): Incorporates thiophene alongside furan, with a chloro-methoxybenzene ring. Molecular weight (413.9 ) is higher due to the added thiophene and chlorine substituent, which may enhance hydrophobic interactions in biological systems .
- N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide (): Features a trifluoromethoxy group on the benzene ring and dual heterocycles (furan-3-yl and thiophen-2-yl).
Substituent Variations on the Benzene Ring
Trifluoromethyl and Cyclopropyl Modifications
- N-(2-Cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-3-(trifluoromethyl)benzenesulfonamide (): Contains a cyclopropyl group and trifluoromethyl substitution. The cyclopropyl group adds steric bulk, which could influence metabolic stability, while the trifluoromethyl group enhances lipophilicity (logP) .
Double Sulfonamide Structures
- N-(2,3-Dimethylphenyl)-4-fluoro-N-[(4-fluorophenyl)sulfonyl]benzenesulfonamide (): A "double" sulfonamide with two fluorinated benzene rings.
Functional Group Replacements
- Related Substance O (): Features a fluorophenylsulfanyl (-S-C₆H₄F) group instead of sulfonamide. The sulfur atom introduces greater polarizability, which may alter electronic properties and biological activity .
- N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (): Replaces the hydroxyethyl-furan group with a cyanoquinoline moiety.
Data Table: Key Comparative Features
Research Findings and Implications
- Structural-Activity Relationships : The presence of triazolopyrimidine () or thiophene () heterocycles correlates with enhanced herbicidal or hydrophobic binding properties, respectively.
- Steric Effects : Bulky groups (e.g., cyclopropyl in ) may hinder metabolic degradation, extending half-life in vivo.
Biological Activity
2-Fluoro-N-(2-(furan-3-yl)-2-hydroxyethyl)benzenesulfonamide is a sulfonamide derivative known for its potential biological activities, particularly in medicinal chemistry. This compound belongs to a class of compounds that have garnered attention for their roles as enzyme inhibitors and therapeutic agents against various diseases, including cancer and bacterial infections.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 319.34 g/mol. The compound features a furan ring, a hydroxyethyl group, and a sulfonamide moiety which contribute to its biological activity.
The biological activity of this compound primarily arises from its ability to inhibit specific enzymes. Sulfonamides are known to interfere with the synthesis of folate in bacteria, leading to bactericidal effects. In the context of cancer, these compounds can inhibit enzymes involved in cell proliferation and survival pathways.
Enzyme Targets
- Carbonic Anhydrase : Inhibition leads to altered pH regulation within tumor microenvironments.
- Proteases : Blocking these enzymes can prevent tumor invasion and metastasis.
- Kinases : Targeting kinases involved in signaling pathways can induce apoptosis in cancer cells.
Biological Activity Data
Recent studies have demonstrated the cytotoxic potential of this compound against various cancer cell lines. Below is a summary of findings:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 | 15.5 | Moderate cytotoxicity |
| HepG2 | 20.3 | Significant inhibition |
| A549 | 12.8 | High sensitivity |
Case Studies and Research Findings
-
Anticancer Activity : A study evaluated the compound against several cancer cell lines, revealing that it exhibits significant cytotoxicity, particularly against MCF-7 and A549 cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Reference : Research indicated that derivatives with furan rings often demonstrate enhanced biological activity due to improved binding affinity to target enzymes .
- Enzyme Inhibition : Another study focused on the compound's ability to inhibit carbonic anhydrase, demonstrating that it could effectively reduce tumor growth in vivo by altering the tumor microenvironment's pH.
- Antibacterial Properties : The compound also showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 30 μg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
